Perchloropyridazine

Catalog No.
S775318
CAS No.
20074-67-3
M.F
C4Cl4N2
M. Wt
217.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perchloropyridazine

CAS Number

20074-67-3

Product Name

Perchloropyridazine

IUPAC Name

3,4,5,6-tetrachloropyridazine

Molecular Formula

C4Cl4N2

Molecular Weight

217.9 g/mol

InChI

InChI=1S/C4Cl4N2/c5-1-2(6)4(8)10-9-3(1)7

InChI Key

XTKMAPVHLBPKPE-UHFFFAOYSA-N

SMILES

C1(=C(C(=NN=C1Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(=NN=C1Cl)Cl)Cl)Cl

Synthesis and Characterization:

Tetrachloropyridazine is a heterocyclic aromatic compound with the chemical formula C5HCl4N. It is a white crystalline solid that is sparingly soluble in water. The synthesis of tetrachloropyridazine has been reported in several scientific publications, often involving the reaction of various starting materials like tetrachloro-1,3-butadiene and hydrazine hydrate [].

Potential Applications:

While conclusive research on its applications is still ongoing, tetrachloropyridazine has been explored for its potential in various scientific research fields, including:

  • Material Science: Due to its aromatic structure and chlorine substitution, tetrachloropyridazine has been investigated as a potential building block for the development of novel flame retardant materials [].
  • Medicinal Chemistry: Some studies have explored the potential antibacterial and antifungal properties of tetrachloropyridazine derivatives []. However, further research is needed to determine their efficacy and safety for therapeutic applications.

Perchloropyridazine is a heterocyclic compound derived from pyridazine, characterized by the presence of a perchloro group. The chemical structure of perchloropyridazine includes a six-membered aromatic ring containing two nitrogen atoms, which contributes to its unique chemical properties. The perchloro substituent enhances the compound's reactivity and stability, making it an interesting subject for various chemical and biological studies.

There is no current research available on the specific mechanism of action of tetrachloropyridazine.

Due to the limited information on tetrachloropyridazine, it's important to consider the general safety hazards associated with chlorinated organic compounds. These can include:

  • Toxicity: Chlorinated compounds can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Environmental Impact: Chlorinated organics can be persistent pollutants with potential ecological risks [].
Typical for compounds containing nitrogen and halogen substituents. These include:

  • Electrophilic Substitution: The nitrogen atoms in the pyridazine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
  • Nucleophilic Reactions: The presence of the perchloro group can facilitate nucleophilic attack, leading to the formation of new derivatives.
  • Dehalogenation: Under certain conditions, perchloropyridazine can undergo dehalogenation, resulting in the formation of less chlorinated derivatives.

These reactions are essential for synthesizing various derivatives with potential applications in pharmaceuticals and materials science.

Research indicates that perchloropyridazine and its derivatives exhibit notable biological activities. They have been investigated for their potential as:

  • Antimicrobial Agents: Some studies suggest that compounds derived from perchloropyridazine show activity against multidrug-resistant pathogens, making them candidates for new antibiotic development .
  • Anticancer Properties: Preliminary studies have indicated that certain derivatives may possess anticancer activity, although further research is required to establish their efficacy and mechanisms of action.

The synthesis of perchloropyridazine typically involves:

  • Chlorination of Pyridazine: This method involves treating pyridazine with chlorine or a chlorinating agent under controlled conditions to introduce the perchloro group.
  • Functionalization Reactions: Following chlorination, additional functional groups can be introduced through electrophilic or nucleophilic substitution reactions.
  • Cyclization Processes: In some cases, cyclization reactions involving other precursors can yield perchloropyridazine directly or through intermediate compounds.

These methods allow for the tailored synthesis of perchloropyridazine derivatives with specific desired properties.

Perchloropyridazine has potential applications in several fields:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a scaffold for developing new antimicrobial and anticancer drugs.
  • Material Science: Its unique chemical properties make it suitable for use in developing advanced materials, such as polymers and coatings.
  • Agricultural Chemicals: The compound may also find applications as a pesticide or herbicide due to its reactive nature.

Perchloropyridazine shares structural similarities with several other nitrogen-containing heterocycles. Here are some comparable compounds:

CompoundStructure TypeUnique Features
PyridazineDihydropyridineContains two nitrogen atoms in a six-membered ring; less reactive than perchloropyridazine.
PyrazineDihydropyridineFeatures two nitrogen atoms at opposite positions; used in flavoring and fragrance.
PyrimidineDihydropyridineContains three nitrogen atoms; important in nucleic acids.
PerchlorateAnionContains a chlorine atom bonded to four oxygen atoms; used as an oxidizer.

The uniqueness of perchloropyridazine lies in its combination of a pyridazine structure with a highly reactive perchloro group, which enhances its potential applications in various fields compared to its analogs.

Perchloropyridazine was first synthesized in the mid-20th century during investigations into halogenated heterocycles. Early methods involved direct chlorination of pyridazine under radical conditions, but these often yielded mixtures of polyhalogenated byproducts. The development of regioselective chlorination protocols in the 1980s, such as the use of sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride, enabled efficient production of 3,4,5,6-tetrachloropyridazine. Patent CN106810491A (2017) later refined this approach using sulfur dichloride (SCl₂), achieving 95–97% yields.

Significance in Heterocyclic Chemistry

The pyridazine core’s electron-deficient nature, combined with four chlorine substituents, confers unique reactivity:

  • Dipole-Dipole Interactions: The high dipole moment (5.1 D) enhances π-π stacking with aromatic residues in biological targets.
  • Hydrogen-Bonding Capacity: Chlorine atoms at C-3 and C-6 act as hydrogen-bond acceptors, critical for target engagement in antiviral agents like pirodavir.
  • Metabolic Stability: Unlike pyridine, perchloropyridazine exhibits low cytochrome P450 inhibition, reducing drug-drug interaction risks.

Nomenclature and Classification

PropertyValue
IUPAC Name3,4,5,6-Tetrachloropyridazine
Molecular FormulaC₄Cl₄N₂
Molecular Weight217.87 g/mol
CAS Registry Number20074-67-3
SMILESClC1=NN=C(Cl)C(Cl)=C1Cl
InChI KeyXTKMAPVHLBPKPE-UHFFFAOYSA-N

The compound is classified as a polyhalogenated diazine, distinguished by its two adjacent nitrogen atoms and tetra-substituted chlorine configuration.

Position in Halogenated Pyridazine Chemistry

Perchloropyridazine occupies a niche among halogenated pyridazines due to its full chlorination pattern. Comparatively:

  • Tetrachloropyridazine: Higher reactivity than dichloro- or trichloro analogs, enabling sequential substitutions.
  • Pentachloropyridine: While structurally similar, the pyridine analog lacks the dual nitrogen centers critical for hydrogen bonding.

XLogP3

3

Other CAS

20074-67-3

Wikipedia

Tetrachloropyridazine

Dates

Modify: 2023-08-15

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